6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 18591-75-8
VCID: VC21493765
InChI: InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3
SMILES: CC1=CC(=NN2C1=NN=C2)C
Molecular Formula: C7H8N4
Molecular Weight: 148.17g/mol

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 18591-75-8

Cat. No.: VC21493765

Molecular Formula: C7H8N4

Molecular Weight: 148.17g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine - 18591-75-8

Specification

CAS No. 18591-75-8
Molecular Formula C7H8N4
Molecular Weight 148.17g/mol
IUPAC Name 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3
Standard InChI Key ONNPSHRCILKBMB-UHFFFAOYSA-N
SMILES CC1=CC(=NN2C1=NN=C2)C
Canonical SMILES CC1=CC(=NN2C1=NN=C2)C

Introduction

Chemical Structure and Basic Properties

6,8-Dimethyl triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazole ring fused to a pyridazine moiety, with methyl groups positioned at the 6 and 8 positions. This specific arrangement creates a unique molecular architecture that contributes to its chemical reactivity and biological interactions.

The basic properties of this compound are summarized in the following table:

ParameterValue
Molecular FormulaC₇H₈N₄
Molecular Weight148.165 g/mol
CAS Number18591-75-8
IUPAC Name6,8-dimethyl- triazolo[4,3-b]pyridazine
IUPAC InChIInChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3
IUPAC InChI KeyONNPSHRCILKBMB-UHFFFAOYSA-N
Canonical SMILESCc1cc(C)c2n(n1)cnn2
AppearanceSolid at room temperature
Storage TemperatureAmbient

The structure contains four nitrogen atoms that contribute to its hydrogen bonding capabilities, making it an interesting candidate for various chemical and biological applications. The methyl groups at positions 6 and 8 enhance its lipophilicity compared to the unsubstituted scaffold.

Synthesis Methods

The synthesis of 6,8-Dimethyl triazolo[4,3-b]pyridazine typically involves several methodologies. Based on related compounds in the literature, the common synthetic routes include:

Cyclization Approach

One established method involves the reaction of 4-amino-4H-1,2,4-triazole with acetylacetone under controlled conditions. This reaction facilitates the formation of the triazolo[4,3-b]pyridazine ring system with the desired methyl substitutions at positions 6 and 8.

From Pyridazine Derivatives

Another synthetic approach begins with appropriately substituted pyridazine compounds, which undergo cyclization reactions to form the fused triazole ring. For example, synthesis of related compounds often involves 6-chloro- triazolo[4,3-b]pyridazine as a key intermediate .

From the research on similar compounds, the general synthetic route typically requires optimization of reaction parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.

Chemical Reactivity

The chemical reactivity of 6,8-Dimethyl triazolo[4,3-b]pyridazine is influenced by both its heterocyclic core structure and the methyl substituents. Based on studies of related compounds, several key aspects of its reactivity can be highlighted:

Nucleophilic Substitution

The triazolo[4,3-b]pyridazine core can undergo nucleophilic substitution reactions, particularly when substituted with leaving groups. For instance, related compounds such as 6-chloro- triazolo[4,3-b]pyridazine can react with nucleophiles to yield various derivatives .

Functionalization of Methyl Groups

The methyl groups at positions 6 and 8 can serve as sites for further functionalization through various reactions including oxidation, halogenation, and C-H activation methodologies.

N-Alkylation

The nitrogen atoms in the triazole ring can undergo N-alkylation reactions, creating opportunities for developing derivatives with enhanced lipophilicity or bioactivity.

Biological Activities and Applications

Research on triazolo[4,3-b]pyridazine derivatives reveals significant potential for biological activity across multiple therapeutic areas. While specific data for 6,8-Dimethyl triazolo[4,3-b]pyridazine is limited, related compounds in this class demonstrate numerous bioactivities:

Kinase Inhibition

Triazolo[4,3-b]pyridazine derivatives have shown promising activity as enzyme inhibitors, particularly against kinases. Research indicates that certain derivatives function as dual inhibitors of c-Met and Pim-1 kinases, which are important targets for anticancer drug development . The basic scaffold provides essential binding interactions with the active sites of these enzymes.

Tankyrases (TNKSs) Inhibition

Significant research has explored triazolo[4,3-b]pyridazines as tankyrases inhibitors. The compound 4-(2-(6-methyl- triazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol was found to be a low nanomolar selective TNKSs inhibitor, working as a NAD isostere . This suggests that the triazolo[4,3-b]pyridazine scaffold has significant potential in developing selective enzyme inhibitors.

Anticancer Activity

Structure-activity relationship studies on triazolo[4,3-b]pyridazine derivatives have revealed potential anticancer properties. For example, derivatives with benzylidene groups showed significant antiproliferative activity against various cancer cell lines, including:

  • NSC lung cancer (HOP-92)

  • Ovarian cancer (OVCAR-3 and NCI/ADR-RES)

  • Breast cancer (HS 578 T and MCF7)

  • Leukemia (CCRF-CEM and RPMI-8226)

Structure-Activity Relationships

Research on triazolo[4,3-b]pyridazine derivatives provides valuable insights into structure-activity relationships (SAR) that may be relevant to understanding 6,8-Dimethyl triazolo[4,3-b]pyridazine:

Importance of the Triazole Ring

Studies have demonstrated that the triazole portion of the fused ring system is crucial for biological activity. When comparing with other heterocyclic systems, the absence of the triazole ring often results in significantly diminished activity .

Impact of Substituents

The nature and position of substituents on the triazolo[4,3-b]pyridazine scaffold significantly influence biological activity:

  • Electron-donating groups on substituents often enhance antiproliferative activity

  • Electron-withdrawing groups frequently result in reduced cytotoxicity

  • Methyl substitution at position 6 appears optimal for certain biological activities

Molecular Docking Studies

Molecular docking studies with related compounds have provided insights into binding interactions with target proteins. For instance, triazolo[4,3-b]pyridazine derivatives have shown interactions with key amino acid residues in c-Met and Pim-1 kinases through:

  • Hydrogen bonding with residues like Lys67, Met1160, and Asp128

  • π-π stacking interactions with residues such as Tyr1230 and Phe49

  • Hydrophobic interactions with Val52 and Ile1084

The following table summarizes key interactions observed with related triazolo[4,3-b]pyridazine derivatives:

Target EnzymeKey InteractionsBinding Energy (kcal/mol)
c-Metπ-π stacking with Tyr1230, hydrogen bonding with Met1160-7.49 to -8.55
Pim-1Hydrogen bonding with Lys67, hydrophobic interactions with Val52-7.97 to -8.24

Analogs and Related Compounds

Several compounds structurally related to 6,8-Dimethyl triazolo[4,3-b]pyridazine have been reported in the literature:

Substituted Derivatives

Numerous substituted derivatives of the basic scaffold have been synthesized and studied:

  • 6-Methyl- triazolo[4,3-b]pyridazin-8-ol (CAS: 18591-70-3)

  • 7-[(4-Chlorophenyl)methyl]-6,8-dimethyl- triazolo[4,3-b]pyridazine (CAS: 861210-58-4)

  • 8-(3-(Trifluoromethyl)phenyl)-6-methyl- triazolo[4,3-b]pyridazin-3(2H)-ones

Structural Isomers

Several structural isomers with modified ring fusion patterns or substituent positions have been investigated:

- Triazolo[1,5-a]pyridazine derivatives

  • Imidazo[1,2-a]pyridine analogs

  • 7,8-Dihydro- triazolo[4,3-b]pyridazine

Bioisosteres

Bioisosteric replacements of the triazolo[4,3-b]pyridazine scaffold have been explored, including:

  • Pyrazolo[4,3-b]pyridine derivatives

  • Azabenzothiazole analogs

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